7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20382532
InChI: InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-13-4-11-12-6(13)3-5/h1-4H
SMILES:
Molecular Formula: C7H4F3N3
Molecular Weight: 187.12 g/mol

7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

CAS No.:

Cat. No.: VC20382532

Molecular Formula: C7H4F3N3

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine -

Specification

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
IUPAC Name 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-13-4-11-12-6(13)3-5/h1-4H
Standard InChI Key DCMIYPGLSJFYLV-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=NN=C2C=C1C(F)(F)F

Introduction

Structural and Chemical Properties

The core structure of 7-(trifluoromethyl)-[1,2,] triazolo[4,3-a]pyridine consists of a triazole ring fused to a pyridine moiety, with a trifluoromethyl (-CF₃) group at the 7-position. Key properties include:

  • Molecular Formula: C₈H₄F₃N₃

  • Molecular Weight: 199.14 g/mol

  • CAS Registry Number: 1903166-18-6 (for derivatives).

The trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating blood-brain barrier penetration in central nervous system (CNS)-targeted therapies . X-ray crystallography and NMR studies confirm planar geometry, with the -CF₃ group inducing electronic effects that modulate binding to enzymatic pockets .

Synthetic Methodologies

Cyclocondensation of Hydrazine Derivatives

A common route involves cyclocondensation of 2-hydrazinopyridine derivatives with carboxylic acids or nitriles. For example:

  • Patent CN103613594A : Reaction of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids under ultrasonic irradiation (105°C, 3 hours) yields 7-CF₃-triazolopyridines. Optimized conditions achieve 44–60% yields (Table 1).

Starting MaterialProductYield (%)Conditions
2-Hydrazino-3-chloro-5-CF₃-pyridine + 2-methoxybenzoic acid3-(2-Methoxyphenyl)-7-CF₃-triazolopyridine44Ultrasonic, 105°C
2-Hydrazino-3-chloro-5-CF₃-pyridine + 4-propylbenzoic acid3-(4-Propylphenyl)-7-CF₃-triazolopyridine60Ultrasonic, 105°C

Anion-Mediated Microwave Synthesis

A one-pot method reported by Pandurangan et al. uses tetrabutylammonium fluoride (TBAF) to mediate cyclization of thiosemicarbazides under microwave irradiation. This approach achieves moderate yields (50–70%) and avoids heavy metal catalysts.

Late-Stage Functionalization

Bromination or iodination at the 3-position enables further derivatization. For instance, 3-bromo-7-CF₃-triazolopyridine (PubChem CID: 105515666) serves as a key intermediate for Suzuki-Miyaura cross-coupling .

Pharmacological Applications

mGluR2 Positive Allosteric Modulators (PAMs)

7-CF₃-triazolopyridines exhibit potent mGluR2 PAM activity, with kinetic profiling showing residence times (RT) critical for sustained efficacy:

  • Compound 9 (JNJ-46356479): RT = 120 minutes; reduces REM sleep in vivo by 60% at 10 mg/kg .

  • JNJ-46281222: EC₅₀ = 12 nM; improves cognitive function in rodent models of schizophrenia .

IDO1 Inhibitors

Triazolopyridines with 7-CF₃ substitution inhibit IDO1, an immunosuppressive enzyme overexpressed in tumors:

  • Lead Compound : IC₅₀ = 0.8 μM; >100-fold selectivity over TDO and CYP450 isoforms.

  • Mechanism: Coordination with heme iron in the IDO1 active site, confirmed by docking studies .

Nav1.5 Channel Blockers

Derivatives like GS-967 (PubChem CID: 58118983) block cardiac sodium channels (Nav1.5), offering antiarrhythmic potential:

  • IC₅₀: 333 nM; prolongs atrial effective refractory period by 30% in preclinical models .

Structure-Activity Relationships (SAR)

  • Position 7: The -CF₃ group is critical for target affinity. Replacement with -Cl or -Br reduces mGluR2 binding by 10-fold .

  • Position 3: Substituents like cyclopropylmethyl or aryl groups enhance metabolic stability. For example, 3-cyclopropylmethyl derivatives show t₁/₂ > 4 hours in human liver microsomes .

  • Position 8: Halogenation (e.g., -Cl, -Br) improves CNS penetration but increases off-target kinase activity .

Comparative Pharmacokinetics

Parameter7-CF₃-Triazolopyridine (mGluR2 PAM)GS-967 (Nav1.5 Blocker)
Oral Bioavailability85% (rat)92% (dog)
Plasma t₁/₂6.2 hours8.5 hours
CYP InhibitionNone (≥10 μM)Moderate (CYP2C9)

Data sourced from .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator